Methyl (R)-3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride
CAS No.:
Cat. No.: VC13752932
Molecular Formula: C11H15BrClNO2
Molecular Weight: 308.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BrClNO2 |
|---|---|
| Molecular Weight | 308.60 g/mol |
| IUPAC Name | methyl (3R)-3-amino-3-(4-bromo-2-methylphenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H14BrNO2.ClH/c1-7-5-8(12)3-4-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1 |
| Standard InChI Key | VIQWNKHPSBQUPR-HNCPQSOCSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)Br)[C@@H](CC(=O)OC)N.Cl |
| SMILES | CC1=C(C=CC(=C1)Br)C(CC(=O)OC)N.Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)C(CC(=O)OC)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 4-bromo-2-methylphenyl group attached to a propanoate backbone, with an amino group at the β-position and a methyl ester moiety. The (R)-configuration at the chiral center confers stereochemical specificity, critical for interactions with biological targets. The hydrochloride salt enhances aqueous solubility, a property advantageous for in vitro assays.
Key structural features include:
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Bromo substituent: Positioned para to the methyl group on the aromatic ring, this halogen atom introduces electronic effects that influence reactivity and binding affinity .
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Methyl ester: The ester group at the carboxyl terminus stabilizes the compound against premature hydrolysis, facilitating storage and handling.
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Hydrochloride counterion: Ionic pairing with chloride improves crystallinity and dissolution kinetics in polar solvents.
Synthesis and Optimization Strategies
Retrosynthetic Analysis
A plausible synthesis begins with 4-bromo-2-methylbenzaldehyde, proceeding through a Strecker synthesis or Michael addition to install the amino acid framework. Enantioselective methods, such as asymmetric hydrogenation or enzymatic resolution, could yield the (R)-enantiomer . Final esterification with methanol and hydrochloride salt formation would complete the sequence.
Key Intermediate: 3-Amino-3-(4-Bromo-2-Methylphenyl)Propanoic Acid
The free acid precursor (PubChem CID: 4691063) shares the core structure but lacks the methyl ester and hydrochloride salt . Its synthesis via catalytic asymmetric amination has been reported for analogous compounds, achieving enantiomeric excesses >90% under optimized conditions .
Process Challenges
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Regioselectivity: Bromination at the para position requires careful control to avoid ortho/meta byproducts .
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Chiral purity: Kinetic resolution or chiral auxiliaries may be necessary to suppress racemization during esterification .
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Salt formation: Stoichiometric HCl addition must balance solubility and crystallinity to maximize yield.
Biological Activities and Mechanistic Insights
In Silico Predictions
Applications in Medicinal Chemistry
Drug Discovery Intermediate
The compound serves as a building block for:
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Chiral β-amino acids: Incorporated into peptidomimetics targeting protease enzymes .
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Small molecule libraries: Diversification via Suzuki-Miyaura coupling at the bromo position enables rapid exploration of structure-activity relationships .
Enzyme Inhibition Studies
Preliminary assays with homologous compounds demonstrate inhibitory activity against:
These findings underscore its potential as a lead for enzyme-targeted therapeutics.
Structural Analogs and Comparative Analysis
Methyl (S)-3-Amino-3-(4-Bromophenyl)Propanoate Hydrochloride
This enantiomer (MW: 258.12 g/mol) lacks the 2-methyl substituent, reducing steric hindrance and altering receptor binding kinetics . Its (S)-configuration renders it inactive in GABAₐ assays, highlighting the importance of chirality .
3-Amino-N-(4-Bromo-2-Methylphenyl)Propanamide
Replacing the ester with an amide (CID: 22692092) increases hydrophilicity (logP: 1.2 vs. 2.8 for the ester) . This analog shows enhanced blood-brain barrier permeability in murine models, suggesting utility in CNS drug development .
Fluorinated Derivative: Methyl (R)-3-Amino-3-(4-Fluoro-2-Methylphenyl)Propanoate HCl
Substituting bromine with fluorine (MW: 262.7 g/mol) reduces molecular weight and alters electronic properties . The fluoro analog exhibits 3-fold greater COX-2 inhibition, likely due to improved hydrogen bonding capacity .
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